molecular formula C21H20N4O2 B12052694 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-94-7

2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12052694
CAS No.: 476482-94-7
M. Wt: 360.4 g/mol
InChI Key: FINPHJSROLJOHU-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various cellular pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • N,4-Di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The unique combination of functional groups in 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific properties.

Properties

CAS No.

476482-94-7

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-methyl-5-oxo-N,4-dipyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13-18(21(27)25-17-10-3-5-12-23-17)20(14-7-2-4-11-22-14)19-15(24-13)8-6-9-16(19)26/h2-5,7,10-12,20,24H,6,8-9H2,1H3,(H,23,25,27)

InChI Key

FINPHJSROLJOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=N3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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